molecular formula C12H15NO B13791640 2-Methyl-1-phenylpiperidin-4-one CAS No. 857388-33-1

2-Methyl-1-phenylpiperidin-4-one

Cat. No.: B13791640
CAS No.: 857388-33-1
M. Wt: 189.25 g/mol
InChI Key: IBUBLIMBLWMYEX-UHFFFAOYSA-N
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Description

1-N-Phenyl-2-methyl-piperidin-4-one is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids. The compound features a six-membered ring with one nitrogen atom and five carbon atoms, making it a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N-Phenyl-2-methyl-piperidin-4-one can be synthesized through several methods. One common approach involves the condensation of 4-chloronitrobenzene with piperidine, followed by reduction and cyclization steps . Another method includes the reaction of N-phenethyl-4-piperidone with aniline, followed by reduction with sodium borohydride .

Industrial Production Methods: Industrial production often employs cost-effective and scalable methods. For instance, the use of sodium chlorite under a CO2 atmosphere to oxidize the piperidine cycle to the corresponding lactam is a practical approach . These methods ensure high yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-N-Phenyl-2-methyl-piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-N-Phenyl-2-methyl-piperidin-4-one involves its interaction with molecular targets through various pathways. For instance, it can bind to DNA via intercalation, affecting cellular processes . The compound’s structure allows it to interact with multiple biological targets, making it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Uniqueness: 1-N-Phenyl-2-methyl-piperidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-methyl-1-phenylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUBLIMBLWMYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722721
Record name 2-Methyl-1-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857388-33-1
Record name 2-Methyl-1-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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